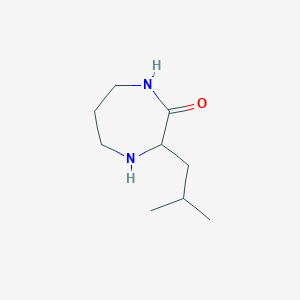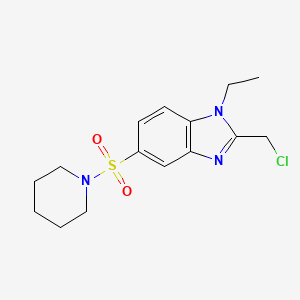![molecular formula C19H23ClFNO B3387035 N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide CAS No. 785792-27-0](/img/structure/B3387035.png)
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide
描述
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a 2-chloroacetamide group, and a 4-fluorophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with adamantane, 2-chloroacetyl chloride, and 4-fluorobenzylamine.
Step 1 Formation of 2-chloro-N-[(4-fluorophenyl)methyl]acetamide:
Step 2 Introduction of the Adamantane Moiety:
Industrial Production Methods
Industrial production of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom in the 2-chloroacetamide group can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Electrophilic Substitution: The aromatic ring of the 4-fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the amide to a carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-(adamantan-1-yl)-2-aminoacetamide or N-(adamantan-1-yl)-2-thioacetamide.
Oxidation Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]carboxylic acid.
Reduction Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]amine.
科学研究应用
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents due to the bioactive adamantane core.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of novel polymers and materials with enhanced mechanical properties.
Biological Studies: It can be used as a probe to study the interaction of adamantane derivatives with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, which may include enzymes or receptors. The adamantane moiety is known to enhance the binding affinity and specificity of the compound to its target, while the 2-chloroacetamide group can participate in covalent bonding with nucleophilic residues in the active site of enzymes. The 4-fluorophenyl group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes.
相似化合物的比较
Similar Compounds
N-(adamantan-1-yl)-2-chloroacetamide: Lacks the 4-fluorophenylmethyl group, making it less lipophilic and potentially less bioactive.
N-(adamantan-1-yl)-2-bromo-N-[(4-fluorophenyl)methyl]acetamide: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
N-(adamantan-1-yl)-2-chloro-N-[(4-methylphenyl)methyl]acetamide: The methyl group instead of fluorine may affect its electronic properties and interaction with biological targets.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide is unique due to the combination of the adamantane core, which provides structural rigidity and stability, the 2-chloroacetamide group, which allows for diverse chemical modifications, and the 4-fluorophenylmethyl group, which enhances lipophilicity and potential biological activity. This combination of features makes it a versatile compound for various applications in medicinal chemistry and materials science.
属性
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFNO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFUCWQPDQMNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


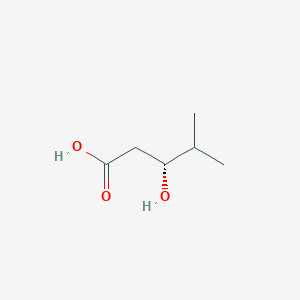
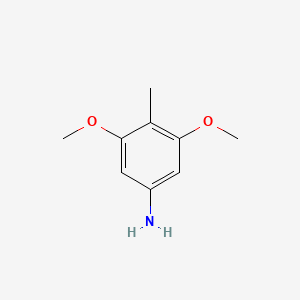
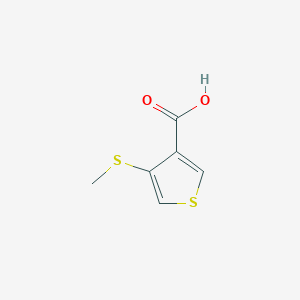

![(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B3386979.png)
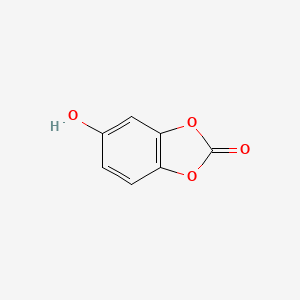

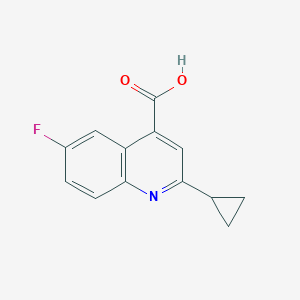
![Benzene, [(2-isocyanatoethoxy)methyl]-](/img/structure/B3386997.png)
![5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387001.png)

